2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide
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Overview
Description
2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is a compound that has gained significant attention in both scientific and industrial fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide typically involves several key steps:
Starting Materials: : Begin with commercially available cyclohexanol and pyridine derivatives.
Intermediate Formation: : The pyridine derivative is modified to introduce the oxy group, followed by cyclohexanol being converted to its respective halide.
Coupling Reaction: : The modified pyridine and cyclohexanol derivatives undergo a coupling reaction, typically facilitated by a catalyst like palladium.
Amidation: : The coupled product is reacted with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial synthesis might involve:
Large Scale Reactors: : Utilizing large-scale reactors to manage higher yields.
Flow Chemistry: : Employing flow chemistry to ensure continuous production and high efficiency.
Optimized Catalysis: : Usage of optimized catalytic systems to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions, especially at the hydroxy and phenyl groups.
Reduction: : The acetamide group can be reduced to form amines under suitable conditions.
Substitution: : The pyridinyl and cyclohexyl moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon, Raney nickel for hydrogenation reactions.
Major Products Formed
Oxidation Products: : Phenols, quinones.
Reduction Products: : Primary amines.
Substitution Products: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : Serves as a building block in the synthesis of more complex organic molecules.
Biology
Bioactivity Studies: : Used in studying the interactions of acetamide derivatives with biological targets.
Medicine
Drug Development: : Potential candidate for drug development due to its unique structure.
Industry
Catalysis: : Employed in various catalytic processes owing to its functional groups.
Mechanism of Action
The mechanism by which 2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide exerts its effects typically involves interactions with specific molecular targets such as enzymes or receptors. The hydroxy and amide groups can form hydrogen bonds and other non-covalent interactions, modulating the activity of these targets. Pathways involved might include enzymatic inhibition or activation, signal transduction modulation, and changes in cellular metabolism.
Comparison with Similar Compounds
2-hydroxy-2-phenylacetamide: : Lacks the pyridinyl and cyclohexyl groups, making it less versatile in reactions.
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide: : Missing the hydroxy group, altering its reactivity and interactions.
The uniqueness of 2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide lies in its combination of functional groups that provides it with diverse reactivity and application potential.
Properties
IUPAC Name |
2-hydroxy-2-phenyl-N-(4-pyridin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(14-6-2-1-3-7-14)19(23)21-15-9-11-16(12-10-15)24-17-8-4-5-13-20-17/h1-8,13,15-16,18,22H,9-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNSUOVIJPQBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C(C2=CC=CC=C2)O)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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